Z-Asp-OMe

Vue d'ensemble

Description

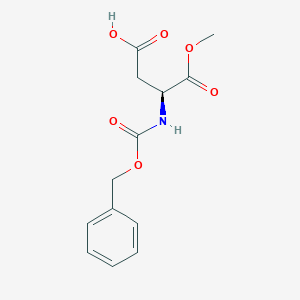

Z-Asp-OMe, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound is characterized by its ability to inhibit caspases, which are enzymes involved in apoptosis (programmed cell death).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Z-Asp-OMe can be synthesized through the esterification of N-Cbz-L-aspartic acid. The process involves the reaction of N-Cbz-L-aspartic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Z-Asp-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form N-Cbz-L-aspartic acid.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous acid or base.

Substitution: Reagents such as hydrogen bromide in acetic acid can be used for deprotection.

Oxidation and Reduction: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation.

Major Products:

Hydrolysis: N-Cbz-L-aspartic acid.

Substitution: Various derivatives depending on the substituent introduced.

Oxidation and Reduction: Modified aspartic acid derivatives.

Applications De Recherche Scientifique

Introduction to Z-Asp-OMe

This compound, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid that has garnered significant attention in scientific research due to its versatile applications in various fields, including biochemistry, medicine, and drug development. This compound is particularly valued for its role in peptide synthesis and as an inhibitor of caspases, enzymes that play a crucial role in apoptosis (programmed cell death).

Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. Its structure allows for the formation of peptide bonds through acyl transfer reactions. The compound can be utilized to create peptides with specific sequences that are essential for various biological functions.

Caspase Inhibition Studies

Research has shown that this compound can inhibit caspases by binding irreversibly to their active sites. This property makes it a valuable tool for studying apoptosis mechanisms and exploring potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Drug Development

In drug development, this compound is explored for its potential to serve as a therapeutic agent. Its ability to modulate apoptotic pathways presents opportunities for developing targeted therapies that can selectively induce apoptosis in cancer cells.

Biochemical Research

The compound is widely used in biochemical studies to investigate enzyme interactions and inhibition mechanisms. By understanding how this compound interacts with various enzymes, researchers can gain insights into complex biological processes.

Analytical Chemistry

This compound is employed in the development of assays for detecting and quantifying biomolecules. Its chemical properties enhance the accuracy and reliability of analytical techniques used in biochemical research.

Detailed Data Tables

| Study Focus | Findings |

|---|---|

| Caspase Inhibition | Irreversible binding to caspases leading to reduced apoptosis |

| Peptide Bond Formation | Effective acyl donor in protease-catalyzed reactions |

| Cancer Therapeutics | Potential use in targeting cancer cell apoptosis |

Case Study 1: Caspase Inhibition in Cancer Research

In a study focusing on multiple myeloma cells, this compound was found to induce apoptosis through the activation of caspases while down-regulating anti-apoptotic proteins such as survivin and XIAP. This dual mechanism highlights its potential as a therapeutic agent against cancers characterized by dysregulated apoptotic pathways.

Case Study 2: Peptide Synthesis Applications

This compound has been utilized in synthesizing immunomodulatory peptides, including thymopentin analogs. This demonstrates its utility in developing compounds that modulate immune responses, which could have implications for treating autoimmune diseases or enhancing vaccine efficacy.

Research Findings

Recent studies have demonstrated that this compound not only inhibits caspases but also influences various intracellular signaling pathways. It has been shown to down-regulate proteins involved in cell survival while inducing G2 cell cycle arrest, supporting its potential use as an anticancer agent and highlighting its importance in understanding apoptotic mechanisms.

Mécanisme D'action

Z-Asp-OMe exerts its effects by inhibiting caspases, which are cysteine proteases involved in the execution phase of apoptosis. The compound binds irreversibly to the catalytic site of caspases, preventing their activation and subsequent cleavage of target proteins. This inhibition leads to the suppression of apoptosis and can modulate various cellular processes.

Comparaison Avec Des Composés Similaires

Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK): Another caspase inhibitor with a similar structure but different functional groups.

Boc-Asp(OMe)-OH: A derivative of aspartic acid used in peptide synthesis.

Fmoc-Asp(OMe)-OH: Another aspartic acid derivative with a different protecting group.

Uniqueness: Z-Asp-OMe is unique due to its specific structure, which allows it to effectively inhibit caspases. Its ability to modulate apoptosis makes it a valuable tool in research and potential therapeutic applications. The presence of the benzyl group provides additional stability and specificity in its interactions with target enzymes.

Activité Biologique

Z-Asp-OMe, or Z-aspartic acid methyl ester, is a compound of significant interest in biochemical research, particularly for its role as an inhibitor of caspase-3, an essential enzyme in the apoptosis pathway. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

Overview of Caspase-3 and Apoptosis

Caspase-3 is a cysteine protease that plays a pivotal role in the execution phase of apoptosis, which is a programmed cell death process crucial for maintaining cellular homeostasis. The activation of caspases, particularly caspase-3, is a hallmark of apoptosis and is triggered by various stimuli, including DNA damage and cellular stress. Inhibition of caspase-3 can therefore modulate apoptotic pathways and has implications in various diseases, including cancer.

This compound functions primarily as a caspase-3 inhibitor . Its mechanism involves competitive inhibition where it mimics the substrate of caspases, thereby preventing the cleavage of downstream substrates necessary for apoptosis. This inhibition can be quantitatively assessed using fluorescence-based assays that measure the activity of caspases in vitro.

Key Findings:

- Inhibition Efficacy : Studies have shown that Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK (a derivative) effectively reduces caspase-3 activity in cell lysates treated with pro-apoptotic agents like staurosporine. The fluorescence intensity from apoptotic cells significantly decreased when pre-treated with Z-Asp(OMe), indicating reduced caspase-3 activation .

- Selectivity : The specificity of this compound for caspase-3 has been demonstrated through comparative assays with other caspases (1, 6, 8, and 11), where no significant fluorescence increase was observed in their presence .

Research Applications

This compound has been utilized extensively in various research contexts:

- Cancer Research : Its ability to inhibit apoptosis makes it a valuable tool in studying cancer cell survival mechanisms. By modulating apoptosis, researchers can investigate how cancer cells evade death and develop resistance to therapies.

- Neurodegenerative Diseases : Given that inappropriate apoptosis contributes to neurodegenerative conditions, this compound serves as a potential therapeutic agent to protect neurons from apoptotic death.

- Cardiovascular Studies : In models of cardiac injury (e.g., doxorubicin treatment), this compound has been shown to mitigate apoptosis in cardiac tissue, suggesting its potential for protecting against drug-induced cardiotoxicity .

Case Study 1: Staurosporine-Induced Apoptosis

In a controlled experiment using cultured endothelial cells treated with staurosporine:

- Objective : To assess the protective effects of Z-Asp(OMe) against staurosporine-induced apoptosis.

- Results : Cells pre-treated with Z-Asp(OMe) exhibited significantly lower levels of apoptosis compared to untreated controls. Flow cytometry analysis indicated a reduction in early and late apoptotic cells when Z-Asp(OMe) was administered .

Case Study 2: Cardiac Tissue Protection

In an ex vivo study involving mouse cardiac tissues:

- Objective : To evaluate the efficacy of Z-Asp(OMe) in reducing apoptosis following doxorubicin treatment.

- Results : Fluorescence imaging revealed that tissues treated with Z-Asp(OMe) showed decreased signals associated with caspase activation compared to untreated tissues subjected to doxorubicin .

Data Summary

| Study | Compound Used | Model | Key Findings |

|---|---|---|---|

| 1 | Z-Asp(OMe) | Endothelial Cells | Reduced apoptosis induced by staurosporine |

| 2 | Z-Asp(OMe) | Mouse Cardiac Tissue | Decreased caspase activation post-doxorubicin treatment |

Propriétés

IUPAC Name |

(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427397 | |

| Record name | Z-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-42-2 | |

| Record name | Z-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-Asp-OMe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Z-Asp-OMe serves as a valuable building block in peptide synthesis. Researchers use it as a protected form of aspartic acid, an amino acid, to create specific peptide sequences. [, , , ] For instance, it has been used in the synthesis of a precursor tripeptide for thymopentin, a peptide with immunomodulatory properties. []

A: this compound acts as an acyl donor in reactions catalyzed by proteases. [, , ] The protease facilitates the formation of a peptide bond between the carboxyl group of this compound and the amino group of another amino acid or peptide. This reaction is typically conducted in water-organic cosolvent systems and is influenced by factors such as pH, temperature, and solvent composition. [, , ]

A: Yes, Alcalase, an industrial alkaline protease, has been successfully employed to catalyze the synthesis of peptides using this compound. [, , ] For example, researchers used Alcalase with this compound and Val-NH2 to synthesize Z-Asp-Val-NH2, a precursor dipeptide of thymopentin. []

A: While this compound is primarily recognized for its role in peptide synthesis, its derivatives find applications in other research areas. For instance, Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone, a modified form of this compound with a fluoromethylketone group, acts as a caspase-3-like protease inhibitor. [] Researchers have used this compound to investigate the mechanisms of apoptosis, specifically in grape seed extract-induced cell death in prostate cancer cells. []

A: this compound comprises a central aspartic acid residue with protecting groups attached to its amino and carboxyl groups. The "Z" refers to the benzyloxycarbonyl group protecting the amino group, while "OMe" indicates the methyl ester protecting the carboxyl group. [, ] Unfortunately, specific details about its molecular weight and spectroscopic data are not available in the provided research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.